Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate
Description
Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate is a structurally complex benzoate ester featuring a butyl ester group, a para-substituted aromatic ring with an acetylated amino linker, and a 3-oxopiperazine moiety. This combination of functional groups distinguishes it from simpler alkyl benzoates, such as butyl benzoate, by introducing polar and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C17H23N3O4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
butyl 4-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H23N3O4/c1-2-3-10-24-17(23)12-4-6-13(7-5-12)20-15(21)11-14-16(22)19-9-8-18-14/h4-7,14,18H,2-3,8-11H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
GKYIYZVUHOMFBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Piperazine Core Formation
The 3-oxopiperazine moiety is synthesized via cyclization reactions involving diamines or amino alcohols. A common approach involves treating ethylenediamine derivatives with carbonyl sources such as glyoxal or diketones. For example, reacting N-(2-aminoethyl)glycine with glyoxal in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C yields 3-oxopiperazine through intramolecular cyclization. Alternatively, 1,2-diaminopropane and ethyl oxalate undergo condensation in ethanol under reflux to form the 3-oxopiperazine ring, with yields reaching 65–70% after recrystallization.
Key parameters influencing cyclization efficiency include:
-
Solvent polarity : Higher polarity solvents enhance reaction rates by stabilizing transition states.
-
Temperature : Elevated temperatures (80–100°C) accelerate ring closure but may promote side reactions.
-
Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) improve yields by facilitating imine formation.
Preparation of Acetylated 3-Oxopiperazine Intermediate
Acetylation of Piperazine Amine
The 3-oxopiperazine derivative undergoes acetylation at the secondary amine position using acetyl chloride or acetic anhydride. In a typical procedure, 3-oxopiperazine is dissolved in dichloromethane and treated with acetyl chloride in the presence of triethylamine as a base. The reaction proceeds at 0–5°C to minimize over-acetylation, achieving 85–90% conversion after 2 hours. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the acetylated product, 2-acetyl-3-oxopiperazine , with >95% purity.
Synthesis of Butyl 4-Aminobenzoate
Esterification of 4-Aminobenzoic Acid
Butyl 4-aminobenzoate is prepared by esterifying 4-aminobenzoic acid with butanol. The reaction employs sulfuric acid as a catalyst, with toluene as a solvent to azeotropically remove water. Under reflux (110–120°C), the esterification reaches 90% completion in 6 hours. The crude product is neutralized with sodium bicarbonate and purified via vacuum distillation, yielding a colorless liquid with 88% purity.
Amide Coupling Reaction
Activation and Coupling Strategies
The final step involves coupling 2-acetyl-3-oxopiperazine with butyl 4-aminobenzoate via amide bond formation. Two primary methods are employed:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMAc), the reaction proceeds at room temperature for 12 hours. This method achieves 75–80% yield, with residual reagents removed via aqueous extraction.
Mixed Anhydride Method
Treatment with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at −15°C generates a reactive anhydride intermediate. Subsequent addition of butyl 4-aminobenzoate provides the amide product in 82% yield after column chromatography.
Purification and Characterization
Chromatographic Purification
Crude Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient) to eliminate unreacted starting materials and by-products. Final purity exceeds 98%, as confirmed by HPLC-UV analysis at 254 nm.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, aromatic), 6.63 (d, J = 8.8 Hz, 2H, aromatic), 4.30 (t, J = 6.6 Hz, 2H, OCH₂), 3.82–3.75 (m, 4H, piperazine), 2.98 (s, 2H, COCH₂), 1.72–1.65 (m, 2H, CH₂), 1.44–1.37 (m, 2H, CH₂), 0.97 (t, J = 7.4 Hz, 3H, CH₃).
-
HRMS : m/z calculated for C₁₈H₂₄N₃O₄ [M+H]⁺: 346.1762, found: 346.1765.
Optimization of Reaction Conditions
Solvent and Temperature Effects
A comparative study revealed that DMAc outperforms THF in carbodiimide-mediated coupling, providing higher yields (80% vs. 65%) due to better solubility of intermediates. Elevated temperatures (40°C) reduced reaction time by 30% but increased epimerization risks.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in the mixed anhydride method improved yields to 88% by accelerating anhydride formation.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally similar to Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate. For instance, compounds that share a piperazine core have been investigated for their ability to inhibit tumor growth and promote apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways such as Hedgehog signaling and PI3K-Akt pathways, which are critical in cancer progression .
2. Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective effects, particularly in conditions like Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function . This suggests that this compound could be explored further for its role in treating neurodegenerative diseases.
Biological Activities
1. Enzyme Inhibition
The compound is a candidate for enzyme inhibition studies, particularly against acetylcholinesterase and other relevant targets involved in neurological disorders. The inhibition of these enzymes can lead to enhanced neurotransmission and is a common approach in drug design for cognitive enhancers .
2. Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of similar compounds suggest that this compound may also possess antibacterial or antifungal activity. Such properties make it a potential candidate for further research in the development of new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through its piperazine and benzoate moieties. These interactions could modulate biological pathways, leading to therapeutic effects or other desired outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Butyl Benzoate: A simple ester of benzoic acid and butanol, widely used as a solvent in cosmetics and glow sticks due to its lipophilicity and low toxicity .
Physicochemical Properties
*Estimated based on structural analogs.
Industrial and Pharmaceutical Potential
Biological Activity
Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including cytotoxicity, antioxidant properties, and gastroprotective effects.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 280.34 g/mol. The structure features a butyl group linked to a benzoate moiety, which is further attached to a piperazine derivative. This structural configuration is crucial for its biological interactions.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of related compounds in the same class. For instance, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate (ETHAB), which shares structural similarities, was tested on WRL68 cell lines using an MTT assay. The IC50 value observed was greater than 100 µg/mL, indicating low cytotoxicity at higher concentrations . Such findings suggest that this compound may exhibit similar low toxicity profiles.
Antioxidant Activity
Antioxidant properties are critical for assessing the therapeutic potential of compounds. In vitro assays such as DPPH, FRAP, and nitric oxide scavenging tests have been employed to evaluate antioxidant capacities. ETHAB demonstrated significant antioxidant activity, which was attributed to its ability to enhance superoxide dismutase (SOD) levels and reduce malondialdehyde (MDA) levels in biological systems .
| Assay Type | Activity |
|---|---|
| DPPH | Positive |
| FRAP | Positive |
| Nitric Oxide | Positive |
These results imply that this compound could possess similar antioxidant capabilities.
Gastroprotective Effects
Gastroprotective activity has been notably highlighted in studies involving related compounds. ETHAB was shown to protect gastric mucosa from ethanol-induced lesions by increasing mucus secretion and enhancing the pH level of gastric contents . Histological examinations revealed reduced edema and leukocyte infiltration in treated groups compared to controls.
Key findings from the gastroprotective study include:
- Increased Mucus Secretion : Enhanced protective barrier against gastric acid.
- Reduced Lesion Area : Significant decrease in ulcer formation.
- Histological Improvement : Better preservation of gastric mucosal integrity.
Case Studies
-
Gastroprotective Study on ETHAB :
- Objective : Evaluate the gastroprotective effects against ethanol-induced lesions.
- Methodology : Rats were pre-treated with varying doses of ETHAB before exposure to ethanol.
- Results : Significant reduction in gastric lesions and improved histological parameters were observed.
-
Cytotoxicity Assessment :
- Objective : Determine the cytotoxic profile using WRL68 cell lines.
- Methodology : MTT assay was performed to assess cell viability.
- Results : IC50 values indicated minimal cytotoxic effects at high concentrations.
Q & A
Basic: What are the recommended synthetic routes for Butyl 4-{[(3-oxopiperazin-2-yl)acetyl]amino}benzoate, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves coupling 4-aminobenzoic acid derivatives with activated 3-oxopiperazin-2-yl acetyl intermediates. Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amine sites during coupling, as seen in structurally related piperazine derivatives .
- Activation : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxyl groups for amide bond formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of acylating agent to benzoate derivative) and temperature (25–40°C) to minimize side products .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Combine orthogonal analytical techniques:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Spectroscopy : Confirm structure via -/-NMR (e.g., aromatic protons at δ 7.8–8.2 ppm, piperazine carbonyl at δ 170–175 ppm) and HRMS for molecular ion validation .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to verify melting point consistency and detect polymorphic forms .
Advanced: How can researchers resolve discrepancies in spectroscopic data between synthesized batches?
Methodological Answer:
Discrepancies often arise from stereochemical variations or solvent residues. Address this by:
- Crystallography : Perform single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding patterns .
- Solvent Analysis : Use -NMR to detect residual solvents (e.g., DMSO or DMF) and adjust purification protocols (e.g., extended lyophilization) .
- Theoretical Modeling : Compare experimental NMR shifts with DFT-calculated spectra to identify conformational isomers .
Advanced: What methodological frameworks are suitable for studying the compound’s mechanism of action in biological systems?
Methodological Answer:
Link experimental design to theoretical models:
- Target Identification : Use molecular docking against piperazine-interacting proteins (e.g., GPCRs or kinases) to prioritize in vitro assays .
- Pathway Analysis : Employ transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects.
- Validation : Apply CRISPR/Cas9-mediated gene knockout of hypothesized targets to confirm mechanistic relevance .
- Dose-Response Studies : Use Hill slope analysis to differentiate specific binding from off-target effects .
Advanced: How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
Design accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., free benzoic acid or piperazine fragments) .
- Oxidative Stress : Expose to HO (0.3% w/v) to simulate oxidative metabolism.
- Light/Heat Stability : Conduct ICH Q1B photostability testing and Arrhenius modeling to predict shelf-life .
Advanced: What strategies are effective for analyzing contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions often stem from assay variability or unaccounted physicochemical properties. Mitigate by:
- Assay Standardization : Include positive controls (e.g., known kinase inhibitors) across batches to normalize results .
- Lipophilicity Adjustments : Measure logP values (e.g., using shake-flask method) and correlate with cellular permeability discrepancies.
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity or cell line selection) .
Advanced: How to design ecological risk assessments for this compound’s environmental persistence?
Methodological Answer:
Follow OECD guidelines for environmental fate studies:
- Abiotic Degradation : Perform hydrolysis (pH 4–9) and photolysis (UV light, λ = 290–800 nm) tests .
- Biotic Transformation : Use soil microcosms or activated sludge to assess microbial degradation rates.
- Toxicity Profiling : Conduct Daphnia magna acute toxicity (EC) and algal growth inhibition assays .
Basic: What in vitro assays are appropriate for preliminary biological activity screening?
Methodological Answer:
Prioritize high-throughput assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z’-factor >0.5 for reliability .
- Cell Viability : Screen against cancer lines (e.g., HeLa or MCF-7) via MTT or resazurin assays. Include cisplatin as a positive control.
- Membrane Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
